molecular formula C15H23IN2O4 B13754540 Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide CAS No. 73680-82-7

Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide

Cat. No.: B13754540
CAS No.: 73680-82-7
M. Wt: 422.26 g/mol
InChI Key: DHJLBAOPVCZOAV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the properties of salicylates and dimethylaminopropionyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide typically involves the reaction of ethyl salicylate with 3-dimethylaminopropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the methiodide salt. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of salicylate and dimethylaminopropionyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

73680-82-7

Molecular Formula

C15H23IN2O4

Molecular Weight

422.26 g/mol

IUPAC Name

[3-(4-ethoxycarbonyl-3-hydroxyanilino)-3-oxopropyl]-trimethylazanium;iodide

InChI

InChI=1S/C15H22N2O4.HI/c1-5-21-15(20)12-7-6-11(10-13(12)18)16-14(19)8-9-17(2,3)4;/h6-7,10H,5,8-9H2,1-4H3,(H-,16,18,19,20);1H

InChI Key

DHJLBAOPVCZOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+](C)(C)C)O.[I-]

Origin of Product

United States

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